![molecular formula C17H12ClN5S B2540497 3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891105-56-9](/img/structure/B2540497.png)

3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

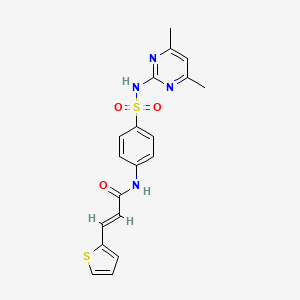

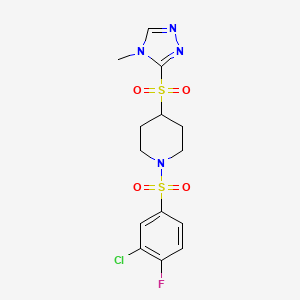

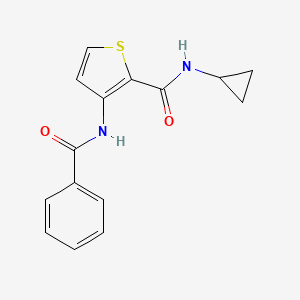

The synthesis of heterocyclic compounds containing the [1,2,4]triazolo[4,3-b]pyridazine moiety has been a subject of interest due to their potential pharmaceutical applications. In the first study, a series of 3-methylsulfanyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazines were synthesized by methylation of previously reported triazolopyridazine-thiones. This process was guided by computational studies aimed at optimizing the compounds for iNOS inhibitory activity. However, the anticipated improvement in biological activity was not observed, although the study contributed to the structure-activity relationship (SAR) in this field .

Another study focused on the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. The compound was synthesized through a multi-step process starting with 2-(4-chloro-3-methylphenoxy)acetic acid, followed by reactions with 3-chloro-6-hydrazinylpyridazine and subsequent steps involving chloroamine T. The structure was confirmed using various spectroscopic techniques and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was elucidated using spectroscopic methods and X-ray crystallography. In the case of the 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, the compound crystallized in the monoclinic system with space group P21/c. Density functional theory (DFT) calculations were performed to validate the experimental findings, and the compound's HOMO-LUMO energy gap and global reactivity descriptors were determined .

Chemical Reactions Analysis

The chemical behavior of these compounds includes the formation of side-products via oxidation, as observed in the first study . Additionally, the nucleophilic substitution reactions of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine were described, and the lipophilicities of the title compound and its derivatives were measured and correlated with chlorine substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. For instance, the intermolecular interactions, such as C-H...N hydrogen bonds and C-Cl...cg interactions, play a significant role in the crystalline packing of the molecules. Hirshfeld surface analysis and energy frameworks were used to understand these interactions further . The lipophilicity, which is an important factor in drug design, was also assessed and found to be influenced by the degree of chlorine substitution in the molecule .

Mecanismo De Acción

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

The mode of action of 1,2,4-triazole derivatives is diverse, depending on the specific compound and its targets. For example, some 1,2,4-triazole derivatives have been found to inhibit the growth of cancer cells by interacting with specific targets such as c-Met and VEGFR-2 .

Biochemical Pathways

The biochemical pathways affected by 1,2,4-triazole derivatives can vary widely, depending on the specific compound and its biological targets. Some 1,2,4-triazole derivatives have been found to have antimicrobial, antioxidant, and antiviral potential .

Pharmacokinetics

The ADME properties of 1,2,4-triazole derivatives can vary depending on the specific compound. In general, heterocyclic compounds like 1,2,4-triazoles are of prime importance due to their extensive therapeutic uses .

Result of Action

The result of the action of 1,2,4-triazole derivatives can vary widely. For example, some compounds have been found to exhibit excellent antiproliferative activities against various cancer cell lines .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-[(3-chlorophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN5S/c18-13-5-3-4-12(10-13)11-24-17-21-20-16-8-7-15(22-23(16)17)14-6-1-2-9-19-14/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMXFZKAVCFIEOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CC(=CC=C4)Cl)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methylphenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2540415.png)

![6-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2540418.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2540421.png)

![N-(4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2540422.png)

![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2540424.png)

![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2540428.png)

![3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one](/img/structure/B2540431.png)

![[1,3'-Biazetidin]-3-ol di2,2,2-trifluoroacetate](/img/structure/B2540434.png)

![(E)-butyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2540435.png)

![N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2540436.png)